ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE
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Overview
Description
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE is a complex organic compound with a unique structure that includes a dibenzofuran moiety, an ethyl ester group, and a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.
Formation of the Phenylacetate Group: The phenylacetate moiety can be synthesized through esterification reactions involving phenylacetic acid and ethanol in the presence of acid catalysts.
Final Coupling: The final step involves coupling the dibenzofuran derivative with the phenylacetate derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
ETHYL 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-PHENYLACETATE can be compared with similar compounds such as:
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
- 2-(Ethyl{2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl}amino)-N-(2-methyl-2-propanyl)acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-methoxydibenzofuran-3-yl)amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(25)22(15-9-5-4-6-10-15)24-18-14-20-17(13-21(18)26-2)16-11-7-8-12-19(16)28-20/h4-14,22,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYYPDBUMUSURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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